5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-7-[4-(3-phenylpropanoyl)piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-21(2)33-19-24(27-25(20-33)29(37)34(30-27)23-11-7-4-8-12-23)28(36)32-17-15-31(16-18-32)26(35)14-13-22-9-5-3-6-10-22/h3-12,19-21H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJVRQVFQXUFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The structural components include:
- Isopropyl group : Contributes to lipophilicity and may enhance membrane permeability.
- Phenyl rings : Often associated with various interactions in biological systems.
- Piperazine moiety : Known for its role in drug design due to its ability to interact with neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Preliminary studies suggest that it may exhibit:
- Antiproliferative effects : Potentially through the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
- Neurotransmitter modulation : Interaction with serotonin and dopamine receptors, which could influence mood and behavior.
Biological Activity Data
Case Studies
- Anticancer Activity
- Neuroprotective Effects
- Antimicrobial Properties
Research Findings
Research has indicated that the compound's structural features play a crucial role in its biological activity:
- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring and piperazine moiety significantly affect the potency and selectivity towards biological targets .
- In silico Studies : Molecular docking simulations have predicted strong binding affinities to key receptors involved in cancer proliferation and neurotransmission .
Q & A
Q. What are the standard synthetic routes for this compound, and what coupling agents are typically employed?
The compound’s piperazine and pyrazolo-pyridinone moieties suggest multistep synthesis involving amide bond formation. A common method uses carbodiimide-based coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) with HOBt (hydroxybenzotriazole) to activate carboxyl groups for nucleophilic attack by piperazine derivatives . For example, coupling 3-phenylpropanoyl chloride with a piperazine intermediate under anhydrous DMF and NEt₃ conditions achieves the desired amide linkage .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Essential for confirming regiochemistry of substituents on the pyrazolo-pyridinone core (e.g., distinguishing isopropyl vs. phenyl groups).
- HRMS : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- IR Spectroscopy : Identifies carbonyl stretches (e.g., 1650–1750 cm⁻¹ for amides and lactams) .
Q. How can researchers screen this compound for preliminary biological activity?
Use in vitro enzyme inhibition assays targeting phosphodiesterases (PDEs) or kinases, given structural analogs like sildenafil derivatives (e.g., ). A standard protocol involves:
- Incubating the compound with recombinant PDE isoforms.
- Quantifying cAMP/cGMP levels via ELISA or fluorescence polarization .
Advanced Research Questions
Q. How can contradictory data on bioavailability and protein binding be resolved?
Discrepancies in bioavailability (e.g., reports 52–59% protein binding) may arise from assay conditions (e.g., plasma vs. buffer pH). To reconcile:
- Perform equilibrium dialysis under physiological pH (7.4) with radiolabeled compound.
- Compare results across species (human vs. rodent plasma) to identify species-specific binding .
Q. What computational strategies optimize the compound’s selectivity for PDE isoforms?
- Molecular docking : Use PDE5 (PDB: 1TBF) or PDE4 (PDB: 1F0J) crystal structures to model binding.
- MD simulations : Assess stability of the piperazine-propanoyl group in the catalytic pocket over 100 ns trajectories.
- QSAR : Corlate substituent electronegativity (e.g., isopropyl vs. methyl) with IC₅₀ values .
Q. How do reaction conditions influence regioselectivity during pyrazolo-pyridinone ring formation?
Pyrazole cyclization is sensitive to temperature and catalyst. For example:
- Heating at 120°C in DMF promotes cyclization via enolate intermediates.
- Pd/C catalysis under H₂ achieves selective reduction of nitro groups without disrupting the lactam ring .
Experimental Design & Data Analysis
Q. What statistical models are suitable for dose-response studies?
Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For example:
where = Hill coefficient. Validate with ANOVA for inter-assay variability .
Q. How to design a stability study under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC (C18 column, 0.1% TFA/MeCN gradient) .
- Oxidative stability : Expose to H₂O₂ (0.3% v/v) and quantify parent compound loss using LC-MS .
Methodological Challenges
Q. How to address low yields in piperazine coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
